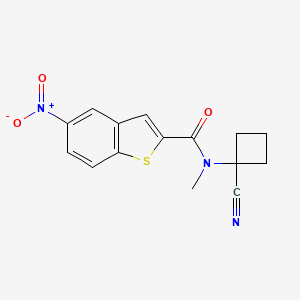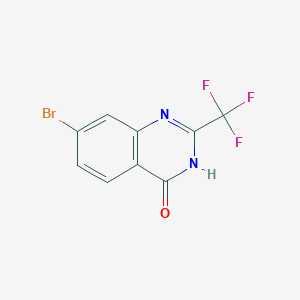![molecular formula C26H20N2O4S B3003828 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 921871-13-8](/img/structure/B3003828.png)
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a phenoxybenzamide moiety
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Mode of Action
Benzofuran derivatives have been shown to exhibit anticancer potential in different cancer cells . For instance, a series of benzofuran substituted chalcone derivatives were synthesized and tested in breast cancer (MCF-7), non-small cell lung cancer (A549) and prostate cancer (PC-3) cell lines .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
It has been shown that benzofuran substituted chalcone derivatives have anticancer activity, with one derivative showing cytotoxic effects on cancer cells . This derivative induced apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells .
Biochemische Analyse
Cellular Effects
Some benzofuran derivatives have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy. They have also demonstrated significant inhibitory activity against human cancer cell lines .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of benzofuran compounds can vary with different dosages .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds are known to interact with transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Benzofuran compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the phenoxybenzamide moiety. Common synthetic strategies include:
Etherification and Dehydrative Cyclization: This method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysis is another approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield quinone derivatives, while reduction of the thiazole ring may produce dihydrothiazole compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to its combination of benzofuran, thiazole, and phenoxybenzamide moieties, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-2-30-22-10-6-7-18-15-23(32-24(18)22)21-16-33-26(27-21)28-25(29)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOEFQISWIAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B3003745.png)
![4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)
![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)
![2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B3003751.png)
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)
![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)


